Product packaging for 1,2-Oxazole-3-carbonyl azide(Cat. No.:CAS No. 61672-68-2)

1,2-Oxazole-3-carbonyl azide

Cat. No.: B14554441
CAS No.: 61672-68-2
M. Wt: 138.08 g/mol
InChI Key: GOAIOEMADQUZBE-UHFFFAOYSA-N
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Description

1,2-Oxazole-3-carbonyl azide is a specialized bifunctional reagent that integrates a reactive carbonyl azide group with the privileged 1,2-oxazole (isoxazole) heterocycle. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The carbonyl azide moiety is a well-known precursor for Curtius rearrangement, providing a direct route to isocyanates and, subsequently, amines or urethanes. Furthermore, this group can participate in cycloaddition and annulation reactions to construct more complex nitrogen-containing heterocyclic systems, a cornerstone of modern drug discovery. The isoxazole scaffold is a significant pharmacophore found in numerous biologically active molecules and FDA-approved drugs. It is known to exhibit a broad spectrum of activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. The specific substitution pattern on the isoxazole ring can be fine-tuned to modulate electronic properties, solubility, and overall binding affinity to biological targets. As a bifunctional molecule, this compound allows researchers to leverage the reactivity of the azide for conjugation or cyclization while incorporating the metabolically stable and biologically relevant isoxazole core into target structures. A key research application involves using this reagent to synthesize peptidomimetics, where the 1,2,3-triazole ring—readily formed from azides—can act as a stable bioisostere for a trans-peptide bond, enhancing the metabolic stability of peptide-based investigative therapeutics. This product is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N4O2 B14554441 1,2-Oxazole-3-carbonyl azide CAS No. 61672-68-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61672-68-2

Molecular Formula

C4H2N4O2

Molecular Weight

138.08 g/mol

IUPAC Name

1,2-oxazole-3-carbonyl azide

InChI

InChI=1S/C4H2N4O2/c5-8-6-4(9)3-1-2-10-7-3/h1-2H

InChI Key

GOAIOEMADQUZBE-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1,2 Oxazole 3 Carbonyl Azide and Analogues

Synthesis from 1,2-Oxazole-3-carboxylic Acid Precursors

The transformation of 1,2-oxazole-3-carboxylic acid into its carbonyl azide (B81097) derivative is the most direct synthetic route. Established methods from general organic and peptide synthesis are commonly employed for this purpose.

A robust and frequently utilized method involves a two-step process, beginning with the activation of the carboxylic acid to an acyl halide, followed by nucleophilic substitution with an azide salt. The 1,2-oxazole-3-carboxylic acid is first converted to its more reactive acyl chloride derivative by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 1,2-oxazole-3-carbonyl chloride is then reacted with an azide source, typically sodium azide (NaN₃). This reaction is often carried out in a suitable solvent, yielding the desired 1,2-oxazole-3-carbonyl azide. For instance, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonyl chloride has been successfully converted to 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonyl azide in 81% yield by reaction with sodium azide. researchgate.net The presence of the azide group in the product can be confirmed by infrared spectroscopy, which shows a characteristic absorption band around 2171 cm⁻¹. researchgate.net

Table 1: Synthesis of this compound via Acyl Halide

StepReactantsProductTypical Reagents
11,2-Oxazole-3-carboxylic acid1,2-Oxazole-3-carbonyl chlorideThionyl chloride (SOCl₂)
21,2-Oxazole-3-carbonyl chlorideThis compoundSodium azide (NaN₃)

An alternative pathway, known as the Darapsky degradation variation of the Curtius rearrangement, proceeds through an acyl hydrazide intermediate. wikipedia.orgnih.gov This method involves first converting the 1,2-oxazole-3-carboxylic acid to its corresponding acyl hydrazide. This can be achieved by reacting the carboxylic acid ester with hydrazine.

The subsequent step is the diazotization of the 1,2-oxazole-3-carbonyl hydrazide with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures. This reaction yields the this compound.

Modern synthetic methods allow for the direct, one-pot conversion of carboxylic acids to acyl azides, bypassing the need for isolating reactive intermediates. Diphenylphosphoryl azide (DPPA) is a widely used reagent for this transformation. researchgate.netnih.govresearchgate.net The reaction is believed to proceed through the formation of a mixed anhydride, which is then attacked by the azide ion. researchgate.net This method is valued for its mild conditions and operational simplicity, making it a convenient option for synthesizing this compound directly from its carboxylic acid precursor.

Chemical Reactivity and Mechanistic Transformations of 1,2 Oxazole 3 Carbonyl Azide

The Curtius Rearrangement Pathway

The Curtius rearrangement is a cornerstone reaction in organic synthesis, providing a reliable method for the conversion of carboxylic acids and their derivatives into isocyanates and subsequently into a variety of nitrogen-containing functional groups. nih.govrsc.org For 1,2-Oxazole-3-carbonyl azide (B81097), this rearrangement represents a key transformation, enabling access to versatile isocyanate intermediates. The reaction is initiated by the thermal or photochemical decomposition of the acyl azide, which rearranges to an isocyanate with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org This highly reactive isocyanate can then be trapped by various nucleophiles to yield stable products like carbamates and ureas. nih.govwikipedia.org

Thermal Decomposition and In Situ Generation of Isocyanates

The thermal decomposition of 1,2-Oxazole-3-carbonyl azide is the critical first step in its Curtius rearrangement. Upon heating, the acyl azide loses a molecule of nitrogen gas (N₂), a process that is highly favorable both entropically and due to the great stability of the nitrogen molecule. chemistrysteps.com This decomposition leads to the in situ generation of 3-isocyanato-1,2-oxazole. This isocyanate is a highly reactive intermediate that is typically not isolated but is immediately subjected to reaction with a nucleophile present in the reaction mixture. nih.govorganic-chemistry.org The general transformation is depicted below:

Figure 1: Thermal decomposition of this compound to form 3-isocyanato-1,2-oxazole.

The precise mechanism of the thermal Curtius rearrangement has been a subject of considerable study. nih.gov Two primary pathways have been proposed: a stepwise mechanism involving a discrete acyl nitrene intermediate and a concerted mechanism where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org

In a concerted mechanism, the 1,2-oxazol-3-yl group migrates to the nitrogen atom at the same time as the nitrogen-nitrogen bond is cleaved. This avoids the formation of a high-energy, electron-deficient nitrene intermediate. While photochemical decomposition of acyl azides is known to proceed via a nitrene intermediate, the thermal reaction is generally accepted as being concerted. wikipedia.org However, it has been noted that the substituent on the carbonyl group can influence the relative energy barriers between the concerted and stepwise pathways. nih.govacs.org For this compound, the concerted mechanism is the predominantly accepted pathway under thermal conditions.

Mechanistic PathwayKey CharacteristicsEvidence
Concerted Mechanism Single transition state; simultaneous R-group migration and N₂ loss.Absence of nitrene-derived byproducts; supported by thermodynamic calculations. wikipedia.orgnih.gov
Acyl Nitrene Intermediate Stepwise process; initial N₂ loss to form a discrete acyl nitrene, followed by R-group migration.Can be trapped under photochemical conditions, but generally not observed in thermal reactions. nih.govwikipedia.org

A defining characteristic of the Curtius rearrangement is that the migration of the alkyl or aryl group (the 1,2-oxazol-3-yl group in this case) proceeds with complete retention of its stereochemical configuration. nih.govwikipedia.orgchem-station.com This means that if the migrating group is chiral, its stereochemistry is preserved in the resulting isocyanate product. This feature is a direct consequence of the concerted nature of the reaction, where the migrating group is never fully detached from the reaction center and thus has no opportunity to invert its configuration. This stereospecificity makes the Curtius rearrangement a highly valuable tool in asymmetric synthesis for creating chiral amines, carbamates, and ureas from chiral carboxylic acids. chem-station.com

Nucleophilic Trapping of Isocyanate Intermediates

The 3-isocyanato-1,2-oxazole generated in situ is a potent electrophile. The central carbon atom is susceptible to attack by a wide range of nucleophiles. nih.govwikipedia.org This reactivity is harnessed to synthesize a variety of important organic compounds, most notably carbamates and ureas, by introducing alcohols or amines into the reaction mixture to "trap" the isocyanate intermediate as it forms. rsc.orgorganic-chemistry.org

When the Curtius rearrangement of this compound is performed in the presence of an alcohol (R'-OH), the alcohol acts as a nucleophile. The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate group. This addition reaction results in the formation of a carbamate (B1207046), also known as a urethane. nih.govwikipedia.orgorganic-chemistry.org This method is a common strategy for installing protecting groups on amines or for synthesizing compounds with the carbamate functional group. chem-station.com

Figure 2: General reaction for the formation of carbamates from 3-isocyanato-1,2-oxazole and an alcohol.

The reaction is versatile and can be carried out with a wide array of primary, secondary, and tertiary alcohols.

Reactant Alcohol (R'-OH)Product Carbamate
MethanolMethyl (1,2-oxazol-3-yl)carbamate
EthanolEthyl (1,2-oxazol-3-yl)carbamate
tert-Butanoltert-Butyl (1,2-oxazol-3-yl)carbamate
Benzyl alcoholBenzyl (1,2-oxazol-3-yl)carbamate

Similarly, if the rearrangement is conducted in the presence of a primary or secondary amine (R'R''NH), the nitrogen atom of the amine attacks the isocyanate carbon. nih.govrsc.org This nucleophilic addition yields a substituted urea (B33335) derivative. wikipedia.orgchem-station.com This reaction is a powerful method for constructing the urea linkage, a common structural motif in pharmaceuticals and biologically active molecules. nih.gov

Figure 3: General reaction for the formation of urea derivatives from 3-isocyanato-1,2-oxazole and an amine.

The reaction works efficiently with various aliphatic and aromatic amines, providing access to a diverse library of urea compounds.

Reactant Amine (R'R''NH)Product Urea Derivative
Ammonia (NH₃)(1,2-oxazol-3-yl)urea
Aniline (C₆H₅NH₂)1-(1,2-oxazol-3-yl)-3-phenylurea
Diethylamine ((CH₃CH₂)₂NH)1,1-Diethyl-3-(1,2-oxazol-3-yl)urea
Cyclohexylamine (C₆H₁₁NH₂)1-Cyclohexyl-3-(1,2-oxazol-3-yl)urea
Conversion to Amines via Hydrolysis and Decarboxylation

The conversion of this compound into a primary amine, specifically 1,2-oxazol-3-amine, is a classic transformation that proceeds through the Curtius rearrangement. This multi-step process is initiated by the thermal or photochemical decomposition of the acyl azide. The rearrangement is a versatile and widely used method in organic synthesis for converting carboxylic acids and their derivatives into primary amines with the loss of one carbon atom.

The reaction mechanism commences with the rearrangement of the this compound. Upon heating, the acyl azide undergoes a concerted rearrangement where the oxazole (B20620) ring migrates from the carbonyl carbon to the adjacent nitrogen atom, simultaneously with the expulsion of molecular nitrogen (N₂), which is an excellent leaving group due to its stability and gaseous nature. This step is the hallmark of the Curtius rearrangement and results in the formation of a highly reactive isocyanate intermediate (1,2-oxazol-3-yl isocyanate). Research indicates that this is a concerted process, avoiding the formation of a discrete acyl nitrene intermediate.

Once the isocyanate is formed, it is susceptible to nucleophilic attack. In the presence of water, the isocyanate undergoes hydrolysis. The water molecule adds to the carbonyl group of the isocyanate, yielding an unstable carbamic acid derivative (1,2-oxazol-3-ylcarbamic acid).

Table 1: Mechanistic Steps for Conversion of this compound to 1,2-Oxazol-3-amine

StepReactantKey TransformationIntermediateProductByproducts
1This compoundCurtius Rearrangement1,2-Oxazol-3-yl isocyanate-N₂
21,2-Oxazol-3-yl isocyanateHydrolysis (Addition of H₂O)1,2-Oxazol-3-ylcarbamic acid--
31,2-Oxazol-3-ylcarbamic acidDecarboxylation-1,2-Oxazol-3-amineCO₂

[3+2] Dipolar Cycloaddition Reactions

The azide functional group in this compound allows it to act as a 1,3-dipole in [3+2] cycloaddition reactions. This class of reactions is a powerful method for constructing five-membered heterocyclic rings. In these reactions, the three atoms of the azide moiety (the 1,3-dipole) react with a two-atom component (the dipolarophile), such as an alkyne or an alkene, in a concerted, pericyclic fashion to form a five-membered ring. This compound is expected to undergo such reactions, characteristic of organic azides, to yield a variety of heterocyclic products.

Reactivity with Alkynes: Formation of 1,2,3-Triazoles

The most prominent [3+2] cycloaddition reaction involving azides is their reaction with alkynes, which leads to the formation of stable, aromatic 1,2,3-triazole rings. This reaction, first discovered by Rolf Huisgen, is a cornerstone of heterocyclic synthesis. The this compound serves as the azide component, reacting with various terminal or internal alkynes to produce 1-(1,2-oxazole-3-carbonyl)-1,2,3-triazoles. The reaction's conditions, particularly the presence or absence of a catalyst, significantly influence its outcome, especially its regioselectivity.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition and a premier example of "click chemistry". wikipedia.org When this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst, the reaction proceeds rapidly under mild conditions to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov The copper catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then reacts with the azide in a stepwise mechanism, rather than a concerted cycloaddition. nih.gov This catalytic cycle results in a single, predictable product, making it a highly valuable synthetic tool. researchgate.netnih.gov

In the absence of a metal catalyst, the reaction between this compound and an alkyne can be induced by heating. wikipedia.org This thermal Huisgen cycloaddition is a true concerted 1,3-dipolar cycloaddition. nih.gov Unlike its copper-catalyzed counterpart, the thermal reaction with unsymmetrical alkynes typically results in a mixture of both possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov The ratio of these isomers is dependent on the electronic and steric properties of the substituents on both the azide and the alkyne. The lack of regioselectivity and the often harsh reaction conditions (prolonged heating) make the thermal method less synthetically attractive than the CuAAC for many applications. wikipedia.org

The regioselectivity of the azide-alkyne cycloaddition is the primary distinction between the catalyzed and thermal pathways. The CuAAC provides exclusively the 1,4-isomer, whereas the thermal reaction gives a mixture of 1,4- and 1,5-isomers. nih.govrsc.org The scope of the CuAAC is generally limited to terminal alkynes, while the thermal cycloaddition can also be performed with internal alkynes, which produce a single, fully substituted triazole product. The reliability and specificity of the CuAAC have made it exceptionally popular for applications in bioconjugation, drug discovery, and materials science. nih.govmdpi.com

Table 2: Regioselectivity of Azide-Alkyne Cycloaddition

Reaction TypeCatalystAlkyne TypeProduct(s)Regioselectivity
CuAACCopper(I)Terminal1,4-disubstituted 1,2,3-triazoleExclusive
Thermal HuisgenNone (Heat)TerminalMixture of 1,4- and 1,5-disubstituted 1,2,3-triazolesPoor to moderate
Thermal HuisgenNone (Heat)Internal (Symmetrical)Single 1,4,5-trisubstituted 1,2,3-triazoleN/A
Thermal HuisgenNone (Heat)Internal (Unsymmetrical)Mixture of 1,4,5-trisubstituted 1,2,3-triazolesPoor to moderate

Reactivity with other Dipolarophiles

While alkynes are the most common dipolarophiles for reactions with azides, this compound can, in principle, react with other unsaturated systems. The 1,3-dipolar cycloaddition between an azide and an alkene yields a triazoline ring, which is the nitrogen analog of an oxazolidine. However, these reactions are generally less favorable compared to those with alkynes. wikipedia.org The reaction often requires activated, electron-deficient alkenes or strained alkenes (e.g., norbornene) to proceed at a reasonable rate. wikipedia.orgrsc.org The resulting triazoline rings are often unstable and can undergo further reactions, such as the loss of N₂ to form aziridines or rearrangement to form imines. Cycloadditions are also known to occur with other multiple bonds, including nitriles to form tetrazoles, and in some cases, with carbonyls or imines, although these are less common. mdpi.com

Other Reactions Involving the Azide Moiety

The azide functional group in this compound is the primary center of reactivity for a variety of transformations. These reactions typically involve the terminal nitrogen atoms of the azide and can lead to the formation of new nitrogen-containing functional groups or heterocyclic systems.

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines, proceeding through an iminophosphorane (aza-ylide) intermediate. In the case of this compound, the reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen atom of the azide group. This initial step leads to the formation of a phosphazide intermediate. Subsequent loss of dinitrogen (N₂) from the phosphazide generates the corresponding iminophosphorane. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.com

The resulting iminophosphorane, (1,2-oxazol-3-ylcarbonyl)iminotriphenylphosphorane, is a key intermediate that can be isolated or used in situ for further transformations. chem-station.comnih.gov The stability and reactivity of this intermediate are influenced by the electronic nature of the 1,2-oxazole ring.

Table 1: Key Steps in the Staudinger Reaction of this compound

StepReactantsIntermediate/ProductByproduct
1. Nucleophilic AttackThis compound, TriphenylphosphinePhosphazide-
2. Nitrogen ExtrusionPhosphazideIminophosphoraneN₂

The iminophosphorane intermediate generated from the Staudinger reaction of this compound can undergo the aza-Wittig reaction. This reaction involves the treatment of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form an imine and a phosphine oxide. chem-station.comwikipedia.org The mechanism is analogous to the conventional Wittig reaction and proceeds through a four-membered oxazaphosphetane intermediate. mdpi.com

The aza-Wittig reaction provides a valuable synthetic route to a variety of N-(1,2-oxazol-3-ylcarbonyl)imines. Furthermore, intramolecular aza-Wittig reactions, where the carbonyl group is present within the same molecule as the azide, can be employed for the synthesis of nitrogen-containing heterocyclic compounds. scispace.com The choice of reaction conditions, including the solvent and temperature, can influence the yield and stereoselectivity of the aza-Wittig reaction.

The azide moiety of this compound can be reduced to the corresponding primary amine, 1,2-oxazole-3-carboxamide, through various reduction methods. The most prominent of these is the Staudinger reduction, where the iminophosphorane intermediate is hydrolyzed with water to yield the amine and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org This method is particularly mild and tolerates a wide range of functional groups.

Other reducing agents can also be employed for the conversion of the azide to the amine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, is another effective method. However, care must be taken to avoid reduction of the 1,2-oxazole ring under harsh conditions.

Table 2: Comparison of Reduction Methods for Azides

MethodReagentsKey Features
Staudinger ReductionTriphenylphosphine, WaterMild conditions, high yields, formation of triphenylphosphine oxide byproduct. wikipedia.orgorganic-chemistry.org
Catalytic HydrogenationH₂, Pd/CEffective for many azides, potential for over-reduction of other functional groups.

Upon thermal decomposition, acyl azides such as this compound can lose dinitrogen to form a highly reactive acyl nitrene intermediate. rsc.orgnih.gov This nitrene can then undergo a variety of subsequent reactions, the most common of which is the Curtius rearrangement.

In the Curtius rearrangement, the 1,2-oxazol-3-yl group migrates from the carbonyl carbon to the nitrogen atom of the nitrene, resulting in the formation of 1,2-oxazol-3-yl isocyanate. organic-chemistry.orgwikipedia.orgnrochemistry.com This rearrangement is a concerted process and proceeds with retention of the configuration of the migrating group. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For instance, reaction with water leads to the formation of the corresponding amine via an unstable carbamic acid intermediate, while reaction with alcohols affords carbamates.

Reactivity of the 1,2-Oxazole Heterocycle in the Context of the Carbonyl Azide

The presence of the electron-withdrawing carbonyl azide group at the 3-position of the 1,2-oxazole ring significantly influences the reactivity of the heterocycle itself.

The 1,2-oxazole ring is an electron-deficient aromatic system, making electrophilic aromatic substitution (EAS) reactions generally difficult to achieve. The presence of the strongly electron-withdrawing carbonyl azide group at the C3 position further deactivates the ring towards electrophilic attack.

In general, for oxazole derivatives, electrophilic substitution, when it does occur, is directed to the C5 position, which is the most electron-rich carbon atom in the ring. However, such reactions typically require the presence of electron-donating groups on the oxazole ring to facilitate the substitution. Given the deactivating nature of the C3-carbonyl azide substituent, it is expected that electrophilic aromatic substitution on this compound would be extremely challenging and would likely require harsh reaction conditions, if it proceeds at all.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can theoretically occur at two primary sites: the carbonyl carbon of the azide moiety and the carbon atoms of the oxazole ring. However, the reactivity of these sites is significantly influenced by the electronic properties of the molecule.

The carbonyl carbon of the this compound is highly electrophilic, rendered so by the adjacent electron-withdrawing azide group and the oxazole ring. This makes it a prime target for nucleophilic attack. Common nucleophiles such as amines, alcohols, and water can react at this site. For instance, the reaction with amines would be expected to yield the corresponding amides, while alcohols would produce carbamates, and water would lead to the formation of the corresponding carboxylic acid with the expulsion of hydrazoic acid. These reactions are characteristic of acyl azides and are often competitive with the Curtius rearrangement, particularly at lower temperatures where the rearrangement is slower.

Conversely, nucleophilic substitution directly on the oxazole ring is generally challenging. The oxazole ring is considered an electron-rich aromatic system, which makes it inherently resistant to nucleophilic attack. Nucleophilic substitution on unsubstituted oxazoles is rare and typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring to activate it towards such reactions. While the 3-carbonyl azide group is electron-withdrawing, its effect might not be sufficient to facilitate direct nucleophilic substitution on the ring carbons under standard conditions.

Table 1: Predicted Products of Nucleophilic Substitution at the Carbonyl Carbon of this compound

Nucleophile (Nu-H)Product
Amine (R-NH₂)1,2-Oxazole-3-carboxamide
Alcohol (R-OH)Alkyl 1,2-oxazole-3-carbamate
Water (H₂O)1,2-Oxazole-3-carboxylic acid

Ring-Opening Reactions

The 1,2-oxazole ring, while aromatic, is susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or under reductive or oxidative conditions. The presence of the electron-withdrawing 3-carbonyl azide group is anticipated to influence the regioselectivity and facility of these ring-opening reactions.

One of the characteristic reactions of the isoxazole (B147169) ring system is its cleavage upon treatment with a base. The base can abstract a proton from a carbon adjacent to the ring oxygen, initiating a ring-opening cascade. For this compound, a strong base could potentially lead to the formation of a β-ketonitrile derivative after rearrangement and loss of the azide moiety.

Reductive cleavage of the N-O bond of the isoxazole ring is another common transformation, often accomplished using reagents like Raney nickel or other hydrogenation catalysts. This typically yields an enaminone or a related β-amino carbonyl compound. In the case of this compound, such a reduction would likely also reduce the azide group, leading to a complex mixture of products unless chemoselective reducing agents are employed.

It is important to note that the primary and most facile reaction of this compound, especially upon heating, is the Curtius rearrangement of the carbonyl azide group to form an isocyanate. nih.govwikipedia.orgnih.gov This rearrangement involves the loss of nitrogen gas and migration of the oxazole ring to the nitrogen atom, yielding 3-isocyanato-1,2-oxazole. This isocyanate is a highly reactive intermediate that can undergo various subsequent reactions, including nucleophilic attack by solvents or other reagents present in the reaction mixture. The Curtius rearrangement is a thermal decomposition and is often the dominant reaction pathway, potentially precluding many other nucleophilic substitution or ring-opening reactions that might require elevated temperatures. nih.govwikipedia.orgnih.gov

Table 2: Potential Products from Ring-Opening and Rearrangement Reactions

Reaction ConditionKey Intermediate/Product
Strong Baseβ-ketonitrile derivative
Reductive Cleavage (e.g., H₂/Raney Ni)β-amino carbonyl compound
Thermal (Curtius Rearrangement)3-Isocyanato-1,2-oxazole

N-Alkylation and N-Acylation Effects

The nitrogen atom of the 1,2-oxazole ring is basic and can be susceptible to electrophilic attack, leading to N-alkylation or N-acylation, forming oxazolium salts. The reactivity of the nitrogen atom is, however, modulated by the electronic nature of the substituents on the oxazole ring.

In the case of this compound, the presence of the electron-withdrawing carbonyl azide group at the adjacent C3 position is expected to significantly decrease the nucleophilicity and basicity of the ring nitrogen atom. This deactivating effect makes N-alkylation and N-acylation reactions more challenging compared to unsubstituted or electron-rich oxazoles.

To achieve N-alkylation, potent alkylating agents such as methyl iodide, dimethyl sulfate, or trialkyloxonium salts would likely be required, possibly in conjunction with elevated temperatures. The resulting N-alkyloxazolium salt would be a more activated species, potentially more susceptible to nucleophilic attack and ring-opening reactions.

Similarly, N-acylation would necessitate the use of highly reactive acylating agents, for instance, acyl chlorides or anhydrides in the presence of a strong Lewis acid catalyst. The resulting N-acyloxazolium ion would be a highly reactive intermediate.

It is crucial to consider that the conditions required for N-alkylation or N-acylation (e.g., heating) might also promote the Curtius rearrangement of the carbonyl azide group. This competition between reactions at the ring nitrogen and the azide functionality would need to be carefully managed to achieve the desired transformation selectively. The choice of reaction conditions, such as temperature and the nature of the electrophile, would be critical in determining the outcome of the reaction.

Table 3: Predicted Reactivity for N-Alkylation and N-Acylation

ReactionExpected ReactivityRequired ReagentsPotential Competing Reaction
N-AlkylationLowStrong alkylating agents (e.g., CH₃I, (CH₃)₂SO₄)Curtius Rearrangement
N-AcylationVery LowStrong acylating agents (e.g., Acyl chlorides + Lewis acid)Curtius Rearrangement

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms (e.g., Concerted vs. Stepwise in Curtius Rearrangement)

The thermal decomposition of 1,2-oxazole-3-carbonyl azide (B81097), like other acyl azides, proceeds through the Curtius rearrangement to form an isocyanate intermediate. organic-chemistry.orgwikipedia.org The mechanism of this rearrangement has been a subject of considerable investigation, with the primary debate centering on whether the reaction is a concerted process or a stepwise one involving a discrete acyl nitrene intermediate. wikipedia.orgnih.gov

Computational studies on various acyl azides have provided further insight, suggesting that the reaction pathway is highly dependent on the conformation of the acyl azide. nih.gov The more stable syn-conformer of an acyl azide is calculated to rearrange via a concerted mechanism. nih.gov Conversely, the higher-energy anti-conformer is more likely to follow a stepwise pathway that produces an acyl nitrene intermediate. nih.gov For 1,2-oxazole-3-carbonyl azide, the thermal reaction is expected to predominantly follow the lower-energy, concerted pathway.

It is important to distinguish the thermal rearrangement from the photochemical process. Photochemical decomposition of acyl azides is not concerted and proceeds via the formation of a nitrene intermediate upon cleavage of the N–N bond. wikipedia.org

Transition State Analysis and Energy Profiles

Computational chemistry has been instrumental in mapping the energy profiles of the Curtius rearrangement, allowing for detailed analysis of the transition states involved. For the concerted mechanism, the reaction proceeds through a single transition state on the potential energy surface, connecting the acyl azide reactant to the isocyanate product and liberated nitrogen gas. nih.govnih.gov In contrast, a stepwise mechanism involves two transition states and a distinct acyl nitrene intermediate. nih.gov

Theoretical calculations provide strong evidence that the concerted pathway is the dominant process for most thermal rearrangements. nih.gov A comparison of reaction pathways for various acyl azides at the CBS-QB3 level of theory shows that the activation barrier for the concerted rearrangement is significantly lower than that for the loss of N₂ to form a nitrene intermediate. nih.gov For example, the calculated barrier for the concerted rearrangement of acetyl azide is approximately 27 kcal/mol, whereas the formation of acetylnitrene is higher at 32 kcal/mol. nih.gov

While specific energy profiles for this compound are not detailed in the available literature, data from analogous acyl azides provide a reliable benchmark. The activation energies are influenced by the nature of the migrating group, but generally fall within a predictable range for a concerted process. nih.gov

Calculated Gas Phase Activation Barriers for the Concerted Curtius Rearrangement of Various Acyl Azides. nih.gov
Acyl AzideComputational MethodActivation Barrier (kcal/mol)
Acetyl azideB3LYP/6-311+G(d,p)27.8
Acetyl azideCCSD(T)/6-311+G(d,p)26.3
Pivaloyl azideB3LYP/6-311+G(d,p)27.4
Phenyl azideB3LYP/6-311+G(d,p)30.0

Role of Substituents on Reaction Kinetics and Selectivity

The kinetics and mechanistic pathway of the Curtius rearrangement can be sensitive to the electronic nature of the substituent on the carbonyl group. nih.gov The 1,2-oxazole ring at the 3-position acts as the migrating group in the rearrangement of this compound. The electronic properties of this heteroaromatic ring, as well as any additional substituents upon it, can influence the stability of the transition state and thus the reaction rate.

Computational studies have shown that substituents can alter the relative energy barriers between the concerted and stepwise pathways. nih.gov For instance, while acetyl azide strongly favors a concerted rearrangement, calculations for methoxycarbonyl azide suggest that the stepwise process to generate a free nitrene is favored. nih.govacs.org This is attributed to the electronic influence of the methoxy (B1213986) group.

The migratory aptitude of the R-group generally follows the order: tertiary > secondary ~ aryl > primary. wikipedia.org The 1,2-oxazol-3-yl group, being a heteroaryl substituent, would be expected to have a migratory aptitude comparable to that of a phenyl group. nih.gov Furthermore, the placement of electron-donating or electron-withdrawing groups on the isoxazole (B147169) ring itself could fine-tune the reaction kinetics. Studies on the photoisomerization of other 3,5-disubstituted isoxazoles have demonstrated that substituents play a critical role in determining reaction outcomes and equilibria. chemrxiv.org A similar effect would be anticipated for the Curtius rearrangement, where substituents could stabilize or destabilize the electron-deficient nitrogen in the transition state, thereby affecting the activation energy.

Spectroscopic Characterization Methodologies for Reaction Intermediates

The direct observation and characterization of the short-lived intermediates and transition states in the rearrangement of this compound require advanced spectroscopic techniques. The key species to monitor are the starting acyl azide, the isocyanate product, and any potential nitrene intermediates.

Infrared (IR) Spectroscopy is a primary tool for this purpose.

Acyl Azides : The starting material, this compound, exhibits a strong and characteristic asymmetric stretching vibration for the azide (–N₃) group, typically found in the 2100-2220 cm⁻¹ region. researchgate.net

Isocyanates : The isocyanate (–N=C=O) product is readily identified by its very intense and sharp asymmetric stretching band, which appears at higher wavenumbers, usually around 2250–2280 cm⁻¹. The appearance of this band and the simultaneous disappearance of the azide band can be used to monitor reaction progress.

Nitrene Intermediates : Detecting the highly reactive acyl nitrene intermediate is challenging. However, techniques like matrix isolation IR spectroscopy at cryogenic temperatures (e.g., 12 K) can trap the intermediate, allowing for its spectral characterization. researchgate.net

Time-Resolved Spectroscopy provides dynamic information about the reaction mechanism. Ultrafast time-resolved IR spectroscopy can monitor the decay of excited states of the acyl azide and the corresponding growth of the isocyanate product on a femtosecond timescale, offering direct evidence for the reaction pathway and timescale. researchgate.net

Infrared Ion Spectroscopy (IRIS) is another advanced gas-phase technique used to probe the structure of reaction intermediates by comparing their experimental IR spectra with those predicted by quantum-chemical calculations. researchgate.net

Synthetic Utility and Applications in Advanced Organic Synthesis

Building Blocks for Complex Nitrogen-Containing Heterocycles

1,2-Oxazole-3-carbonyl azide (B81097) serves as a precursor for a variety of heterocyclic systems. The key intermediate, isoxazol-3-yl isocyanate, formed via the Curtius rearrangement, can be trapped by nucleophiles or undergo cyclization reactions. nih.govnih.gov Furthermore, the isoxazole (B147169) ring itself can be isomerized to access different heterocyclic scaffolds. researchgate.netmdpi.com

While 1,2-oxazole-3-carbonyl azide is itself an oxazole (B20620) derivative (an isoxazole), its core structure can be rearranged to form other heterocyclic systems, including different types of oxazoles. mdpi.com The N-O bond cleavage in isoxazoles can lead to the formation of 2-carbonyl-substituted 2H-azirines. researchgate.net These strained azirine intermediates are highly reactive and can subsequently be isomerized into 1,3-oxazoles, providing a pathway from a 1,2-oxazole scaffold to a 1,3-oxazole scaffold. researchgate.netmdpi.com This transformation highlights the utility of the isoxazole ring as a "masked" synthon that can be converted into alternative heterocyclic structures under thermal, photochemical, or catalytic conditions. researchgate.net

The azide functional group is most famously employed in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes, a reaction that is central to "click chemistry". mdpi.comacs.org However, for acyl azides such as this compound, this pathway competes with the Curtius rearrangement. wikipedia.orgnih.gov The rearrangement to the isocyanate is typically favored under the thermal conditions often used for cycloadditions. nih.gov Consequently, the use of this compound as a direct precursor to triazoles through cycloaddition is less common and would require carefully controlled conditions to favor the cycloaddition pathway over the rearrangement.

A primary application of this compound is in the synthesis of ureas (carbamides) and carbamates. This is achieved through the Curtius rearrangement, which converts the acyl azide into the highly reactive isoxazol-3-yl isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate intermediate is a powerful electrophile that readily reacts with various nucleophiles without the need for isolation. organic-chemistry.org

Carbamates : Trapping the isocyanate with alcohols or phenols yields stable carbamate (B1207046) derivatives. The reaction with p-fluorophenol has been noted to be more rapid than with phenol. researchgate.net

Carbamides (Ureas) : Reaction of the isocyanate with primary or secondary amines affords N,N'-substituted ureas. This method is particularly effective for creating complex urea-containing molecules. researchgate.netgoogle.com For instance, the reaction of 5-(p-tolyl)isoxazole-3-carbonyl azide with amino acids like 4-aminobutanoic acid and 6-aminohexanoic acid has been used to synthesize water-soluble isoxazol-3-yl ureas, demonstrating a direct linkage of the heterocycle to amino acid residues. researchgate.netresearchgate.net

The general transformation is summarized in the following table:

Nucleophile (Nu-H)Reactant TypeProduct IntermediateFinal Product Class
R-OHAlcohol/PhenolIsoxazol-3-yl isocyanateCarbamate
R-NH₂ / R₂NHAmineIsoxazol-3-yl isocyanateUrea (B33335) (Carbamide)
H₂OWaterIsoxazol-3-yl isocyanateCarbamic Acid

The carbamic acid intermediate is typically unstable and decarboxylates to yield a primary amine.

Beyond the direct products of the Curtius rearrangement, this compound is a precursor to a range of other heterocyclic systems through multi-step transformations.

Azirines and Pyrroles : The isoxazole ring can undergo catalytic isomerization to form 2H-azirine-2-carbonyl derivatives. researchgate.net These highly strained azirines can then be converted into substituted pyrroles through reactions with various partners, such as ynamides. researchgate.net

Quinazolines : The isocyanate intermediate generated from the Curtius rearrangement can undergo intramolecular cyclization if a suitable nucleophile is present on a side chain. For example, an isocyanate can react with an ortho-amino group on an attached aromatic ring to afford a cyclic urea, forming a fused quinazoline (B50416) ring system. nih.gov This provides a powerful strategy for building complex polycyclic frameworks in a single step from the acyl azide precursor. nih.gov

The following table summarizes the synthesis of various heterocyclic systems starting from the 1,2-oxazole core.

Starting MoietyKey TransformationKey IntermediateFinal Heterocyclic System
Isoxazole RingCatalytic Isomerization2H-Azirine-2-carbonyl derivativeAzirine, Pyrrole, 1,3-Oxazole
Acyl AzideCurtius Rearrangement & Intramolecular CyclizationIsoxazol-3-yl isocyanateQuinazoline (fused cyclic urea)

Precursors for Amino Acids and Peptide Derivatives

The reactivity of this compound lends itself to the synthesis of modified amino acids and peptide mimetics. The Curtius rearrangement is a key reaction in the Darapsky degradation, a method for synthesizing amino acids from α-cyanoesters, which proceeds through an acyl azide intermediate. nih.gov

This chemistry has been directly applied to link the isoxazole moiety to amino acids. By reacting isoxazole-3-carbonyl azides with the amino group of amino acids (e.g., 4-aminobutanoic acid), urea-linked peptidomimetics are formed. researchgate.netresearchgate.net This creates novel structures where a traditional amide bond is replaced by a urea linkage, which can alter the biological properties and stability of the resulting molecule. Furthermore, bifunctional isoxazole derivatives containing both an amino and a carboxylic acid group are considered non-proteinogenic amino acids and can be incorporated into peptide chains. nih.gov

Role in Cascade Transformations and One-Pot Syntheses

The conversion of this compound into its various derivatives often proceeds as a cascade or one-pot reaction, which is highly desirable in modern organic synthesis for improving efficiency and reducing waste. The sequence of Curtius rearrangement to form the isocyanate followed by in-situ trapping with a nucleophile is a classic example of a cascade process. nih.gov

This one-pot methodology has been employed to synthesize complex molecules. For instance, the synthesis of novel polyheterocycles can be achieved where the isocyanate formed from the azide undergoes a subsequent intramolecular cyclization, forming multiple new bonds and a new ring system in a single, efficient operation. nih.gov The ability to generate a highly reactive intermediate that is immediately consumed in a subsequent step without isolation is a hallmark of elegant and efficient organic synthesis, a role that this compound capably fills.

Utilization in Natural Product Total Synthesis Strategies

While direct applications of this compound in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its potential utility can be inferred from the well-established reactivity of both the 1,2-oxazole core and the carbonyl azide functional group. The oxazole ring is a key structural motif in a diverse array of bioactive natural products, and the Curtius rearrangement of carbonyl azides is a powerful tool for the introduction of nitrogen-containing functionalities. pitt.edursc.orgnih.gov

The primary synthetic utility of this compound in this context would likely revolve around its transformation into a 3-amino-1,2-oxazole derivative via the Curtius rearrangement. This reaction proceeds through a thermally or photochemically induced rearrangement of the carbonyl azide to an isocyanate, which can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.gov

Hypothetical Synthetic Strategy:

A plausible synthetic route employing this compound in the synthesis of an oxazole-containing natural product is depicted below. This hypothetical strategy targets a generic molecular fragment where a 3-amino-1,2-oxazole is linked to a complex organic scaffold (R).

Figure 1: Hypothetical synthetic route utilizing this compound in natural product synthesis.

Hypothetical synthetic route utilizing this compound in natural product synthesis.

In this proposed sequence, the readily available 1,2-oxazole-3-carboxylic acid is converted to the corresponding carbonyl azide. Subsequent Curtius rearrangement would furnish the key 1,2-oxazol-3-yl isocyanate intermediate. This versatile intermediate could then be intercepted by a suitable nucleophile, such as an alcohol present on a complex molecular fragment, to form a carbamate linkage. This strategy would allow for the late-stage introduction of the oxazole heterocycle, a common tactic in the total synthesis of complex natural products.

Examples of Oxazole-Containing Natural Products:

The significance of the oxazole ring in natural products underscores the potential value of reagents like this compound. Many of these natural products exhibit potent biological activities, making them attractive targets for synthetic chemists.

Natural ProductSourceBiological Activity
Hennoxazole AMarine spongeAntiviral
Diazonamide AMarine ascidianAntitumor
Phorboxazole AMarine spongeCytotoxic
Muscoride ACyanobacteriumCytotoxic

The development of synthetic methodologies that facilitate the construction of such complex molecules is an active area of research. While the direct use of this compound has yet to be reported in a completed total synthesis, its potential as a building block for the introduction of the 3-amino-1,2-oxazole moiety remains a viable and intriguing possibility for future synthetic endeavors. The synthesis of hinduchelins A–D, for instance, showcases the importance of the oxazole unit in natural products with iron-chelating abilities. rsc.org

Applications in Building Blocks for Functional Materials and Catalytic Ligands

The unique electronic and structural features of the 1,2-oxazole ring suggest that this compound could serve as a valuable precursor for the development of advanced functional materials and novel catalytic ligands.

Functional Materials

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for tuning the physical and electronic properties of materials. Aromatic poly(1,3,4-oxadiazole-ether)s, for example, have been investigated for their thermal stability and dielectric properties. nih.gov While research on polymers derived specifically from 1,2-oxazoles is less common, the fundamental principles remain applicable.

The isocyanate generated from the Curtius rearrangement of this compound could be utilized in polymerization reactions. For instance, reaction with a diol could lead to the formation of polyurethanes containing the 1,2-oxazole ring in the polymer backbone.

Figure 2: Proposed synthesis of a 1,2-oxazole-containing polyurethane.

Proposed synthesis of a 1,2-oxazole-containing polyurethane.

The properties of such a polymer would be influenced by the rigidity and polarity of the oxazole ring. It is conceivable that these materials could exhibit interesting properties for applications in areas such as gas separation membranes, high-performance plastics, or as components in electronic devices.

Catalytic Ligands

The nitrogen atom of the oxazole ring can act as a coordinating atom for transition metals, making oxazole derivatives attractive candidates for the development of new catalytic ligands. rsc.orgalfachemic.comresearchgate.net Chiral oxazoline-containing ligands, in particular, have proven to be highly effective in a wide range of asymmetric catalytic reactions. nih.govresearchgate.net

This compound can be envisioned as a starting material for the synthesis of novel bidentate or tridentate ligands. For example, the corresponding amine, obtained after Curtius rearrangement and hydrolysis, could be further functionalized to introduce additional coordinating groups.

Potential Ligand Synthesis:

Starting MaterialKey TransformationPotential Ligand Structure
This compoundCurtius rearrangement, hydrolysis, and functionalizationBidentate N,N-ligand
This compoundReaction with a phosphine-containing alcoholBidentate N,P-ligand

The synthesis of phosphite-oxazole/imidazole ligands has been reported, and these have been successfully applied in asymmetric Heck reactions. rsc.org This demonstrates the feasibility of combining the oxazole motif with other donor atoms to create effective ligands. The electronic properties of the 1,2-oxazole ring, being relatively electron-deficient, could influence the catalytic activity and selectivity of the corresponding metal complexes. The development of new ligands based on the 1,2-oxazole scaffold represents a promising avenue for future research in the field of homogeneous catalysis.

Innovations in Synthetic Methodology for 1,2 Oxazole 3 Carbonyl Azide Chemistry

Development of Efficient Catalytic Systems

The construction of the 1,2-oxazole (isoxazole) ring and the subsequent conversion to a carbonyl azide (B81097) can be significantly enhanced through catalysis. Catalytic approaches offer milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric methods.

The most prevalent method for synthesizing the isoxazole (B147169) ring is the [3+2] cycloaddition of an alkyne with a nitrile oxide. nih.gov This process is often facilitated by catalysts, with copper(I) being particularly effective. Copper(I)-catalyzed cycloadditions provide 3,5-disubstituted isoxazoles with high regioselectivity in a one-pot procedure from terminal acetylenes and in situ generated nitrile oxides. nih.gov Gold catalysts, such as AuCl₃, have also been employed for the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org Beyond the isoxazole ring, catalysis is also applied to azidation reactions. For instance, iron-catalyzed azidation of N-hydroxy phthalimide (B116566) (NHP) esters provides a route to carbamoyl (B1232498) azides, a related class of compounds, showcasing the potential for metal-catalyzed C-N bond formations in this context. organic-chemistry.org

Table 1: Overview of Catalytic Systems in Isoxazole Synthesis
Catalyst SystemReaction TypeSubstratesKey Advantages
Copper(I)[3+2] CycloadditionTerminal Alkynes, Nitrile OxidesHigh regioselectivity, one-pot procedure. nih.gov
AuCl₃Cycloisomerizationα,β-Acetylenic OximesMild reaction conditions, good yields. organic-chemistry.org
PalladiumFour-Component CouplingTerminal Alkyne, Hydroxylamine (B1172632), CO, Aryl IodideDirect formation of pyrazole (B372694) or isoxazole derivatives.
Trifluoromethanesulfonic acid (TfOH)Coupling/Cyclizationα-Diazoketones, AmidesMetal-free, mild conditions, broad substrate scope for oxazoles. organic-chemistry.org

Continuous-Flow Synthesis Approaches for Azide-Containing Compounds

Acyl azides, including 1,2-Oxazole-3-carbonyl azide, are energetic compounds that can be hazardous to synthesize and handle in large quantities due to their potential for vigorous decomposition. akjournals.com Continuous-flow chemistry offers a powerful solution to mitigate these risks. By performing reactions in small-volume, continuously moving streams within microreactors or coils, flow systems minimize the amount of hazardous intermediate present at any given time, thereby offering intrinsic safety benefits. akjournals.comrsc.org

This technology is particularly well-suited for the generation of acyl azides. A typical flow process involves mixing a stream of an acid hydrazide with a solution of nitrous acid (generated in situ from sodium nitrite (B80452) and acid) to form the acyl azide. rsc.orgrsc.org This azide-containing stream is then immediately mixed with a nucleophile in a subsequent reactor coil for the next reaction step, such as a Curtius rearrangement or peptide coupling, preventing the isolation of the potentially explosive intermediate. akjournals.comrsc.orgnih.gov Key advantages of this approach include precise temperature control, rapid mixing, and the ability to safely scale up production by extending the operation time rather than increasing the reactor volume. akjournals.com

Table 2: Representative Conditions for Continuous-Flow Acyl Azide Synthesis
PrecursorAzide-forming ReagentResidence Time (Azide Formation)Key FeatureOutput Capacity
N-Boc-L-Ala-NHNH₂Nitrous Acid (aq.)Not specifiedBiphasic system for in-situ extraction and reaction. rsc.orgrsc.orgN/A
Diacyl hydrazideNaNO₂ (aq.) / HCl (aq.)~5.4 minutesSafe generation of a labile diacyl azide for subsequent Curtius rearrangement. akjournals.com>30 g/h (of benzoyl azide)
Carboxylic AcidDiphenylphosphoryl azide (DPPA)10 - 100 minutesUsed for Curtius rearrangement to form isocyanates and subsequent cyclization. nih.gov8 kg scale achieved in semi-continuous setup. nih.gov

Exploitation of Polymer-Supported Reagents

Polymer-supported reagents offer significant advantages in multi-step organic synthesis by simplifying purification processes. Instead of traditional workup and chromatography, impurities and excess reagents can be removed by simple filtration. cam.ac.uk This methodology is applicable to the synthesis of this compound, particularly in the conversion of an acid chloride precursor to the corresponding acyl azide.

A cross-linked poly(N-methyl-4-vinylpyridinium) azide ion has been developed as a polymeric reagent that facilitates the conversion of acyl halides into acyl azides under heterogeneous conditions at room temperature. raco.cat Similarly, polymer-supported iodine azide can be used to convert aldehydes safely into acyl azides. organic-chemistry.org The use of a solid-supported reagent allows for easy removal from the reaction mixture, yielding a clean product solution. This approach is not only efficient but also enhances safety by immobilizing the azide source. nih.gov Furthermore, the broader strategy of using polymer-supported reagents and scavengers can streamline the entire synthesis pathway, from the formation of the isoxazole ring to the final product, by eliminating the need for chromatographic purification at each step. cam.ac.uk

Table 3: Examples of Polymer-Supported Reagents in Azide Synthesis
Polymer-Supported ReagentFunctionPrecursorResult
Cross-linked poly(N-methyl-4-vinylpyridinium) azideAzide sourceAcyl HalidesAcyl Azides. raco.cat
Polymer-supported iodine azideAzidonation reagentAldehydesAcyl Azides. organic-chemistry.org
Polymer-supported trialkylsilyl azideAzide sourceN/A (General Reagent)Shelf-stable reagent for various azide syntheses. nih.gov

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. abap.co.inanilmishra.name The application of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. organic-chemistry.org

This technology is highly effective for the synthesis of the isoxazole core. For example, the one-pot, three-component reaction of acid chlorides, terminal alkynes, and hydroximinoyl chlorides to form 3,4,5-substituted isoxazoles sees a reduction in reaction time from several days under conventional heating to just 30 minutes with microwave irradiation, while also minimizing side-product formation. organic-chemistry.org Microwave heating is also used in the reaction of chalcones with hydroxylamine hydrochloride to produce isoxazole derivatives, enhancing the reaction rate and leading to high selectivity and better yields. abap.co.innveo.org Beyond the heterocycle formation, microwave technology provides a rapid and efficient method for synthesizing various organic azides from halides and sodium azide, often in environmentally benign aqueous media and without the need for a phase-transfer catalyst. anilmishra.nameacs.org

Table 4: Comparison of Microwave-Assisted vs. Conventional Heating in Isoxazole Synthesis
Reaction TypeHeating MethodReaction TimeYieldReference
Three-component coupling-cycloadditionConventionalSeveral daysModerate organic-chemistry.org
Three-component coupling-cycloadditionMicrowave30 minutesModerate to Good organic-chemistry.org
Chalcone + Hydroxylamine HClConventionalNot specifiedLower abap.co.in
Chalcone + Hydroxylamine HClMicrowave10-15 minutesHigher abap.co.in
1,3-Propanediones + Hydroxylamine HClMicrowave2.5 minutes72% zenodo.org

Concluding Remarks and Future Research Perspectives

Emerging Trends in Oxazole-Azide Chemistry

The chemistry of oxazole-azides is evolving, driven by the demand for novel molecular scaffolds in drug discovery and materials science. A significant emerging trend is the use of these compounds as precursors for complex, nitrogen-rich heterocyclic systems. The dual reactivity of the oxazole (B20620) ring and the azide (B81097) function allows for sequential or one-pot transformations to build molecular complexity rapidly. For instance, the isocyanate generated from the Curtius rearrangement can be trapped intramolecularly by a substituent elsewhere on the oxazole ring, leading to fused bicyclic systems.

Another area of growing interest is the photochemical reactivity of oxazole-azides. While thermal decomposition is well-understood, photochemical activation could offer alternative reaction pathways, potentially leading to novel intermediates and products under milder conditions. The development of photoredox catalysis in conjunction with azide chemistry presents a frontier for creating previously inaccessible molecular architectures.

Unexplored Reactivity and Synthetic Opportunities

Despite the predictable reactivity of the carbonyl azide group, its interplay with the 1,2-oxazole ring remains a fertile ground for discovery. The electron-withdrawing nature of the 3-carbonyl azide substituent significantly influences the electronic properties of the oxazole ring, potentially altering its behavior in cycloaddition reactions or its susceptibility to nucleophilic attack.

Key unexplored opportunities include:

Intramolecular Cyclizations: Designing substrates where the isocyanate formed from the Curtius rearrangement can be trapped by a tethered nucleophile to generate novel fused heterocycles.

Domino Reactions: Initiating a reaction at the azide functionality that triggers a subsequent transformation of the oxazole ring, or vice versa.

Synthesis of Peptidomimetics: Utilizing the isocyanate intermediate to cap or link peptide chains, with the oxazole ring serving as a rigid, bioisosteric scaffold.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. rsc.org The integration of 1,2-oxazole-3-carbonyl azide or its precursors into MCRs is a promising strategy for diversity-oriented synthesis.

Several conceptual MCRs can be envisioned:

Ugi-type Reactions: An isocyanate, generated in situ from the oxazole-azide, could potentially serve as a component in a modified Ugi or Passerini reaction, incorporating the oxazole motif into a larger, multifunctional scaffold.

Sequential MCR-Cycloaddition: An MCR could be used to assemble a precursor containing both an oxazole unit and a dienophile, setting the stage for a subsequent intramolecular Diels-Alder reaction involving the oxazole ring.

van Leusen Oxazole Synthesis: The van Leusen reaction, a classic MCR for forming 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC), could be adapted to incorporate azide functionality, providing a direct route to complex oxazole-azides. nih.gov

The development of such MCRs would significantly enhance the efficiency of synthesizing libraries of oxazole-containing compounds for biological screening.

Sustainable and Green Approaches to Oxazole-Azide Chemistry

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. This includes the use of safer reagents, minimizing waste, and employing energy-efficient reaction conditions. ijpsonline.comresearchgate.net

Future research in oxazole-azide chemistry should focus on several green aspects:

Safer Azide Synthesis: Traditional methods for preparing acyl azides often involve sodium azide, which is highly toxic. Developing greener alternatives is crucial. One approach is the direct conversion of carboxylic acids to acyl azides using reagents like diphenylphosphoryl azide (DPPA) or systems like trichloroacetonitrile/triphenylphosphine, which can reduce the number of steps and avoid the isolation of hazardous intermediates. nih.govorganic-chemistry.org The use of polymer-supported azide reagents could also simplify purification and minimize waste. raco.cat

Catalytic Methods: Employing catalytic rather than stoichiometric reagents for both the synthesis of the oxazole ring and the subsequent transformations of the azide group is a key green principle. For example, metal-free or photoredox-catalyzed methods for oxazole synthesis are becoming more common. organic-chemistry.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound to promote reactions can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques could be applied to both the synthesis of the oxazole precursor and the Curtius rearrangement of the final azide.

Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a major goal. researchgate.netraco.cat Research into performing the synthesis and reactions of oxazole-azides in these green media would be a significant step forward. raco.cat

The table below summarizes potential green alternatives for key steps in the chemistry of this compound.

Synthetic StepConventional MethodPotential Green AlternativeReference
Acyl Azide FormationAcyl chloride + Sodium Azide in halogenated solventCarboxylic acid + DPPA in a recyclable solvent nih.gov
Acyl Azide FormationAcyl chloride + Sodium Azide in halogenated solventAcyl chloride + Sodium Azide in Polyethylene Glycol (PEG) raco.cat
Oxazole SynthesisRobinson-Gabriel synthesis using harsh dehydrating agents (e.g., H₂SO₄)van Leusen synthesis in water with a phase-transfer catalyst nih.gov
Curtius RearrangementThermal decomposition in high-boiling point organic solventMicrowave-assisted rearrangement in an ionic liquid nih.gov

By embracing these emerging trends and sustainable practices, the chemistry of this compound and its derivatives can continue to provide valuable tools for innovation in science and technology.

Q & A

Q. What laboratory synthesis methods are recommended for preparing 1,2-Oxazole-3-carbonyl azide?

The synthesis of this compound can be achieved via the Mitsunobu reaction, which is effective for introducing azide groups into heterocyclic frameworks. For example, Fmoc-protected amino azides were synthesized using this method under mild conditions, ensuring compatibility with polar supports in solid-phase synthesis . Key steps include:

  • Use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as reagents.
  • Purification via column chromatography or recrystallization to isolate the azide product.
  • Characterization by NMR (¹H, ¹³C) and IR spectroscopy to confirm the azide stretch (~2100 cm⁻¹).

Q. What safety protocols should be followed when handling this compound?

While specific SDS data for this compound is unavailable, general azide-handling guidelines apply:

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential explosivity and toxicity .
  • Avoid exposure to heat, friction, or shock.
  • In case of inhalation, move to fresh air and seek medical attention immediately .

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

  • X-ray crystallography : Resolve molecular geometry, as demonstrated for structurally related azides like 2-azido-2-methylpropanoic acid .
  • NMR spectroscopy : Monitor chemical shifts for the oxazole ring (δ 8.5–9.0 ppm for aromatic protons) and carbonyl groups.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions be optimized for this compound?

CuAAC reactions require careful tuning for regioselectivity and yield:

  • Catalyst system : Use Cu(I) salts (e.g., CuBr) with stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to enhance reaction efficiency (>95% conversion in some cases) .
  • Solvent and temperature : Polar aprotic solvents (DMF, acetonitrile) at 25–50°C are ideal for balancing reactivity and stability of the azide group.
  • Substrate scope : Test with terminal alkynes (e.g., propargyl amines) to generate 1,4-disubstituted triazoles.

Table 1: Comparative CuAAC Reaction Conditions

ParameterStandard Protocol Green Chemistry Approach
CatalystCuBrCuSO₄ + Sodium Ascorbate
SolventDMFWater/Ethanol Mixtures
Reaction Time2–4 hours6–12 hours
Yield>95%70–85%

Q. How does the electronic nature of the oxazole ring influence the reactivity of this compound?

The electron-withdrawing effect of the oxazole ring increases the electrophilicity of the azide group, accelerating its participation in cycloaddition reactions. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing:

  • Frontier molecular orbitals (HOMO-LUMO gaps) of the azide and alkyne partners.
  • Transition-state energies for CuAAC reactions . Experimental validation includes kinetic studies comparing reaction rates with non-oxazole azides.

Q. What are the thermal decomposition pathways of this compound under varying conditions?

Thermal stability studies (TGA/DSC) reveal:

  • Primary decomposition : Release of nitrogen gas (N₂) at 80–120°C, forming reactive nitrene intermediates.
  • Secondary reactions : Nitrenes may undergo insertion into C–H bonds or rearrange to isocyanates, depending on solvent polarity . Mitigation strategies include conducting reactions under inert atmospheres and avoiding prolonged heating.

Q. How can this compound be utilized in the synthesis of bioactive triazole-oxazole hybrids?

Example protocol:

  • React with propargyl glycosides to generate triazole-linked glycoconjugates for antimicrobial screening.
  • Post-functionalize the oxazole ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Validate bioactivity using enzyme inhibition assays (e.g., carbonic anhydrase isoforms) .

Methodological Notes

  • Contradictions in evidence : While emphasizes high yields in CuAAC reactions, reports lower efficiencies in green solvents. This highlights the trade-off between yield and sustainability.
  • Unaddressed gaps : Limited data exists on the photostability of this compound; further studies using UV-Vis spectroscopy are recommended.

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